6-Methyl-2-azaspiro[3.3]heptane hydrochloride

Sigma Receptor Pharmacology CNS Drug Discovery Neurodegenerative Disease Research

Researchers seeking conformationally constrained, saturated scaffolds for CNS drug discovery face limited options. 6-Methyl-2-azaspiro[3.3]heptane hydrochloride addresses this need as a zero-rotatable-bond, Fsp³=1.0 scaffold. • Modest +0.5 logD increase vs. piperidine for fine-tuning membrane permeability. • 90 nM Ki at sigma-2 receptor; supports fragment-based drug discovery. • 9.5% weight efficiency advantage over 6,6-dimethyl analog (MW 147.65). Supplied with ≥98% purity, inert atmosphere packaging, and reliable global shipping.

Molecular Formula C7H14ClN
Molecular Weight 147.64 g/mol
CAS No. 2089649-42-1
Cat. No. B1460616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-2-azaspiro[3.3]heptane hydrochloride
CAS2089649-42-1
Molecular FormulaC7H14ClN
Molecular Weight147.64 g/mol
Structural Identifiers
SMILESCC1CC2(C1)CNC2.Cl
InChIInChI=1S/C7H13N.ClH/c1-6-2-7(3-6)4-8-5-7;/h6,8H,2-5H2,1H3;1H
InChIKeyDLLVYOKIJGFCAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methyl-2-azaspiro[3.3]heptane Hydrochloride: Overview


6-Methyl-2-azaspiro[3.3]heptane hydrochloride (CAS 2089649-42-1, MFCD30829398) is a bicyclic organic compound characterized by a conformationally rigid spirocyclic framework comprising two four-membered rings sharing a single carbon atom, with a secondary amine nitrogen in the azetidine ring and a methyl substituent at the 6-position . The hydrochloride salt form (molecular formula C₇H₁₄ClN, molecular weight 147.65 g/mol) is supplied as a solid with typical purity of ≥98% . This compound belongs to the azaspiro[3.3]heptane class, recognized in medicinal chemistry for its ability to modulate lipophilicity and provide enhanced metabolic stability compared to conventional saturated heterocycles such as piperidines and morpholines [1].

Differentiation from Unsubstituted and 6,6-Dimethyl Analogs


Within the 2-azaspiro[3.3]heptane scaffold family, subtle variations in substitution at the 6-position produce substantial changes in both molecular geometry and physicochemical properties that directly impact downstream synthetic utility and biological performance. The unsubstituted 2-azaspiro[3.3]heptane hydrochloride (CAS 1420271-08-4) lacks the methyl group required for sigma-2 receptor targeting, while the 6,6-dimethyl analog introduces excessive steric bulk that can compromise binding site compatibility [1]. Furthermore, the piperidine and morpholine bioisosteres that the azaspiro core is intended to replace exhibit fundamentally different logD behavior and basicity profiles, making them unsuitable direct substitutes for applications requiring the specific lipophilicity and conformational constraints of the 6-methyl-substituted spirocyclic framework [2].

Quantitative Evidence Against Closest Analogs


Sigma-2 Receptor Binding Affinity vs. Unsubstituted Scaffold

A derivative containing the 6-methyl-2-azaspiro[3.3]heptane core demonstrated specific binding affinity for the sigma-2 receptor with a Ki value of 90 nM in rat PC12 cells, whereas the unsubstituted 2-azaspiro[3.3]heptane scaffold exhibits no significant sigma-2 receptor binding in the same assay system [1].

Sigma Receptor Pharmacology CNS Drug Discovery Neurodegenerative Disease Research

Lipophilicity Modulation vs. Piperidine and Morpholine Bioisosteres

In a systematic analysis of matched molecular pairs, replacing piperidine or morpholine moieties with an N-linked 2-azaspiro[3.3]heptane scaffold increased logD7.4 by up to +0.5 log units, whereas C-linked or O-linked azaspiro[3.3]heptane substitutions decreased logD7.4 by as much as -1.0 log units relative to the parent heterocycles [1].

ADME Optimization Drug Design Physicochemical Property Tuning

Conformational Rigidity vs. Linear Alkylamine Analogs

6-Methyl-2-azaspiro[3.3]heptane hydrochloride contains zero rotatable bonds (excluding the exocyclic methyl group, which does not contribute to scaffold flexibility), compared to linear alkylamine building blocks such as N-methylbutan-1-amine which contain 3-4 rotatable bonds . The fraction of sp³-hybridized carbon atoms (Fsp³) for this compound is 1.0, representing maximal saturation and complete three-dimensionality .

Conformational Restriction Molecular Scaffold Design Spirocyclic Building Blocks

Antibacterial Potency of Azaspiro Analogs in Linezolid Scaffold

In a linezolid scaffold, replacing the morpholine ring with a 2-oxa-6-azaspiro[3.3]heptane bioisostere yielded compounds with antibacterial IC₅₀ values ranging from 0.49 to 0.88 μg/mL against Gram-positive and Gram-negative bacterial strains, comparable to linezolid (IC₅₀ ≈ 0.5-1.0 μg/mL range) [1]. This demonstrates that the azaspiro[3.3]heptane core can maintain antimicrobial potency while addressing morpholine-associated metabolic liabilities.

Antibacterial Drug Discovery Oxazolidinone Antibiotics Antitubercular Agents

Molecular Weight vs. 6,6-Dimethyl Analog for Fragment-Based Discovery

6-Methyl-2-azaspiro[3.3]heptane hydrochloride has a molecular weight of 147.65 g/mol, which is 14.0 g/mol (approximately 9.5%) lower than the 6,6-dimethyl analog (6,6-dimethyl-2-azaspiro[3.3]heptane hydrochloride, MW = 161.67 g/mol) . Both compounds contain the identical spirocyclic core, differing only by a single methyl group at the 6-position.

Fragment-Based Drug Discovery Lead Optimization Molecular Weight Efficiency

Validated Application Scenarios


Sigma-2 Receptor Targeted CNS and Oncology Drug Discovery

Utilize 6-methyl-2-azaspiro[3.3]heptane hydrochloride as a privileged scaffold for developing sigma-2 receptor ligands. The 90 nM Ki binding affinity observed for derivatives containing this core [1] supports its application in designing novel therapeutics for neurodegenerative diseases, psychiatric disorders, and oncology indications where sigma-2 receptor modulation is clinically relevant.

ADME Optimization via Lipophilicity Modulation

Employ the 2-azaspiro[3.3]heptane scaffold class as an N-linked substituent to achieve a controlled +0.5 log unit increase in logD7.4 relative to conventional piperidine or morpholine moieties [2]. This application is particularly valuable in lead optimization campaigns where a modest lipophilicity increase is required to improve membrane permeability without exceeding acceptable logD thresholds for oral bioavailability.

Conformationally Constrained Scaffold for Target Selectivity

Incorporate 6-methyl-2-azaspiro[3.3]heptane hydrochloride as a rigid, zero-rotatable-bond scaffold to maximize conformational constraint in drug design. The Fsp³ value of 1.0 indicates complete saturation and three-dimensionality, which is associated with improved clinical success rates and reduced off-target effects compared to flatter aromatic or partially saturated scaffolds.

Fragment-Based Lead Generation with Favorable Ligand Efficiency

Deploy 6-methyl-2-azaspiro[3.3]heptane hydrochloride in fragment-based drug discovery programs where its molecular weight of 147.65 g/mol provides a 9.5% efficiency advantage over the 6,6-dimethyl analog while maintaining the complete spirocyclic architecture. This weight efficiency is critical for early-stage fragment screening and subsequent fragment-to-lead optimization.

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